5-Chloro-2-(methoxymethoxy)benzaldehyde
Overview
Description
“5-Chloro-2-(methoxymethoxy)benzaldehyde” is a compound in the field of organic chemistry1. However, there is limited information available about this specific compound. There are similar compounds like “5-Chloro-2-methoxybenzaldehyde” which has a molecular formula of C8H7ClO2 and an average mass of 170.593 Da2.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “5-Chloro-2-(methoxymethoxy)benzaldehyde”. However, similar compounds such as “5-Chloro-2-methoxybenzaldehyde” are available for purchase, suggesting that they can be synthesized2.Molecular Structure Analysis
The molecular structure of “5-Chloro-2-(methoxymethoxy)benzaldehyde” is not readily available. However, the molecular formula is C9H9ClO31.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “5-Chloro-2-(methoxymethoxy)benzaldehyde”. However, it’s worth noting that benzaldehyde derivatives are often used in organic synthesis, so this compound could potentially participate in a variety of reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Chloro-2-(methoxymethoxy)benzaldehyde” are not readily available. However, a similar compound, “5-Chloro-2-methoxybenzaldehyde”, has a density of 1.2±0.1 g/cm3, a boiling point of 264.0±20.0 °C at 760 mmHg, and a flash point of 117.7±20.8 °C2.Scientific Research Applications
Synthesis of Aryl Ethanols
5-Chloro-2-(methoxymethoxy)benzaldehyde may be involved in the synthesis of aryl ethanols. A study described a two-step synthesis process of 2-(alkylamino)-1-arylethanols, where benzaldehydes react with nonstabilized azomethine ylides to form intermediates which are then converted into 2-(alkylamino)-1-arylethanols. This synthesis includes a variety of benzaldehydes and demonstrates their utility in creating complex organic compounds (Moshkin & Sosnovskikh, 2013).
Optical Properties in Aluminum and Zinc Complexes
The compound has been used in the synthesis and study of aluminum and zinc quinolates. A research paper reports the reaction of 4-methyl(methoxy or chloro)benzaldehyde with quinolinol, leading to the formation of aluminum and zinc complexes. These complexes exhibited interesting spectroscopic, thermal, and optical properties, demonstrating the compound's role in materials science and potentially in optoelectronics (Barberis & Mikroyannidis, 2006).
Enzyme Catalyzed Asymmetric C–C-bond Formation
Another application is in the field of enzymatic catalysis. Benzaldehyde derivatives are used as substrates in enzyme-catalyzed reactions for asymmetric synthesis. A study detailed the use of benzaldehyde lyase to catalyze the formation of benzoin derivatives, showcasing the potential of benzaldehydes in biocatalysis and organic synthesis (Kühl et al., 2007).
Synthesis of Cubane Cobalt and Nickel Clusters
In inorganic chemistry, benzaldehyde derivatives are used in the synthesis of metal clusters. A study involving the synthesis of tetranuclear complexes used different benzaldehyde derivatives, indicating the versatility of such compounds in creating complex inorganic structures with potential applications in magnetism and catalysis (Zhang et al., 2013).
Safety And Hazards
The safety and hazards of “5-Chloro-2-(methoxymethoxy)benzaldehyde” are not known. However, similar compounds may have hazard statements such as H315, H319, and H335, indicating that they may cause skin irritation, serious eye irritation, and may cause respiratory irritation3.
Future Directions
Given the limited information available on “5-Chloro-2-(methoxymethoxy)benzaldehyde”, future research could focus on its synthesis, properties, potential applications, and safety profile. It could be interesting to explore its potential uses in organic synthesis or other areas of chemistry1.
Please note that the information provided is based on the available data and there might be more recent studies or data available. Always refer to the most recent and reliable sources when conducting research.
properties
IUPAC Name |
5-chloro-2-(methoxymethoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-12-6-13-9-3-2-8(10)4-7(9)5-11/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVFFHSQPVBSIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C=C1)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90554022 | |
Record name | 5-Chloro-2-(methoxymethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90554022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(methoxymethoxy)benzaldehyde | |
CAS RN |
115560-38-8 | |
Record name | 5-Chloro-2-(methoxymethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90554022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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